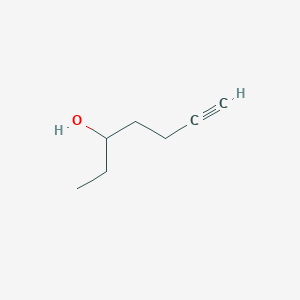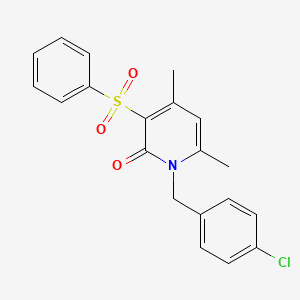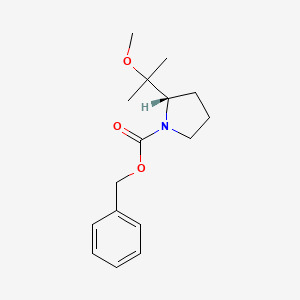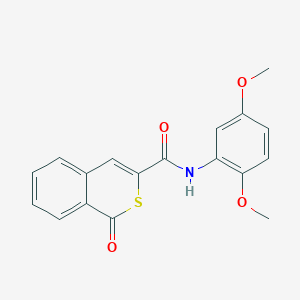![molecular formula C26H26N2O7S2 B2552904 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 476366-26-4](/img/structure/B2552904.png)
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and 1,3-dipolar cycloaddition reactions. For instance, in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded products in 70-96% yield . This suggests that the synthesis of the compound of interest might also involve similar cyclization strategies to introduce the thiazole and pyrrolidine moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, IR, ^1H NMR, and MS spectra . These techniques could be applied to determine the molecular structure of the compound , providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
While the specific chemical reactions of the compound of interest are not detailed, the papers describe the reactivity of similar compounds. For example, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was tested, showing promising results against bacterial and fungal strains . This indicates that the compound of interest may also possess biological activity that could be explored in similar antimicrobial studies.
Physical and Chemical Properties Analysis
The physical and chemical properties such as acid dissociation constants of related compounds have been determined . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of the properties of the compound of interest. The synthesis process of related compounds, such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, with yields above 60%, also provides a reference for the potential yield and purity that might be expected for the synthesis of the compound of interest .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of thiophene and benzodioxole have been explored for their potential therapeutic benefits. For instance, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists. The structural modification of the aryl group, including the substitution with a benzo-[d][1,3]dioxole group, was found to enhance the in vivo activity and moderate half-lives of these compounds (Wu et al., 1997). This highlights the relevance of compounds containing thiophene and benzodioxole moieties in the development of new therapeutic agents.
Organic Synthesis and Chemical Properties
The synthesis and reactions of compounds involving thiophene and benzodioxole frameworks have been extensively studied. For example, novel synthesis methods have been developed for tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, demonstrating the utility of these frameworks in organic synthesis (Abdalha et al., 2011). Additionally, eco-friendly solvents have been employed for palladium-catalyzed desulfitative C-H bond arylation of heteroarenes, including thiophene derivatives, showcasing advancements in greener synthesis approaches (Hfaiedh et al., 2015).
Propriétés
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7S2/c1-16-22(14-17-5-10-20-21(13-17)35-15-34-20)36-25(23(16)26(30)33-2)27-24(29)18-6-8-19(9-7-18)37(31,32)28-11-3-4-12-28/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVVRCOMOXLWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)

![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)


![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)